N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a synthetic small molecule characterized by a benzo[b][1,4]oxazepine core fused with a sulfonamide moiety. The compound features a 7-membered oxazepine ring with a ketone group at position 4, ethyl and dimethyl substituents at positions 3 and 5, and a methoxy-dimethylbenzenesulfonamide group at position 6.
The crystal structure of this compound, if determined, would likely rely on refinement via SHELXL and data processing using the WinGX suite , which are industry-standard tools for small-molecule crystallography. These programs enable precise determination of bond lengths, angles, and torsional conformations critical for understanding stereoelectronic properties.
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-7-24-17-9-8-16(12-18(17)29-13-22(4,5)21(24)25)23-30(26,27)20-11-15(3)14(2)10-19(20)28-6/h8-12,23H,7,13H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUQDKODQCBMAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound with potential therapeutic applications. This article aims to explore its biological activity, chemical properties, and implications in medicinal chemistry.
Molecular Formula and Weight
Structural Characteristics
The compound features multiple functional groups, including:
- Sulfonamide group : Known for antibacterial properties.
- Oxazepine moiety : Implicated in various biological activities.
The presence of these groups suggests a multifaceted mechanism of action that may target several biological pathways.
Research indicates that this compound may inhibit specific biological pathways involved in cell proliferation. Similar compounds have demonstrated efficacy against resistant cancer cell lines by disrupting critical signaling pathways .
Therapeutic Applications
This compound's potential applications include:
- Oncology : Targeting cancer cells that exhibit resistance to conventional therapies.
- Anti-inflammatory : Due to its sulfonamide component, it may also have implications in treating inflammatory diseases.
Inhibition Studies
Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, particularly as inhibitors of receptor-interacting protein kinase 1 (RIP1), which is associated with cell death pathways and inflammatory responses .
Case Study Overview
Several studies have highlighted the efficacy of compounds related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated inhibition of cancer cell proliferation in vitro. |
| Study 2 | Showed anti-inflammatory effects in animal models. |
| Study 3 | Identified potential for use in combination therapies for resistant cancers. |
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Contains an oxazepine ring | RIP1 inhibitor |
| Compound B | Sulfonamide derivative | Anti-inflammatory |
| Compound C | Thiophene-based structure | Anticancer properties |
These comparisons indicate that the unique combination of functional groups in this compound may confer distinct pharmacological properties not found in other similar compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The benzo[b][1,4]oxazepine scaffold is structurally related to:
Benzodiazepines: These feature a 7-membered ring with two nitrogen atoms.
Sulfonamide-containing heterocycles : Compounds like celecoxib share the sulfonamide group, which enhances binding to hydrophobic enzyme pockets.
Key Differentiators
Research Findings
- Sulfonamide Role : The 2-methoxy-4,5-dimethylbenzenesulfonamide moiety may enhance selectivity for enzymes with hydrophobic active sites, similar to COX-2 inhibitors .
- Crystallographic Robustness : The compound’s structural complexity necessitates high-resolution data processed through pipelines like WinGX , ensuring accurate refinement of its conformational flexibility.
Methodological Considerations
The absence of explicit pharmacological or thermodynamic data in the provided evidence limits quantitative comparisons. However, the use of SHELXL for small-molecule refinement and WinGX for data integration underscores the compound’s reliance on crystallographic precision for structural validation. Future studies should prioritize:
- Binding Affinity Assays : To compare potency against benzodiazepine receptors or sulfonamide targets.
- Solubility and Stability Profiling : To assess pharmacokinetic advantages over simpler analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
